

3-(Hydroxymethyl)cyclohexanone CAS number 21996-61-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclohexanone

Cat. No.: B1314976

[Get Quote](#)

An In-depth Technical Guide to **3-(Hydroxymethyl)cyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)cyclohexanone, with CAS Number 21996-61-2, is a bifunctional organic compound featuring a cyclohexanone scaffold substituted with a hydroxymethyl group.^{[1][2][3]} Its structure, containing both a ketone and a primary alcohol, makes it a valuable and versatile building block in organic synthesis.^{[4][5][6]} This is particularly true for the chiral enantiomers, such as **(R)-3-(hydroxymethyl)cyclohexanone**, which serve as crucial intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.^{[4][6][7]} This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to the scientific community.

Physicochemical and Spectral Data

The properties of **3-(Hydroxymethyl)cyclohexanone** are dictated by its combination of a polar carbonyl group, a hydrogen-bonding hydroxyl group, and a nonpolar cyclohexane ring.^[5] It typically appears as a colorless to pale yellow liquid or a solid with a melting point near room temperature, and it is soluble in polar organic solvents.^{[3][4][5]}

Table 1: Physicochemical Properties of **3-(Hydroxymethyl)cyclohexanone**

Property	Value	Source(s)
CAS Number	21996-61-2	[1][2][4][5]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][4][5][8]
Molecular Weight	128.17 g/mol	[4][5][8]
IUPAC Name	3-(hydroxymethyl)cyclohexan-1-one	[1][8]
Appearance	Clear pale yellow to brown liquid or solid	[4][5]
Boiling Point (Predicted)	239.8 ± 13.0 °C at 760 mmHg	[4][5]
Density (Predicted)	1.054 ± 0.06 g/cm ³	[4][5]
Topological Polar Surface Area	37.3 Å ²	[5][8]
Canonical SMILES	C1CC(CC(=O)C1)CO	[2][5]
InChIKey	OTZGKTIHFHBTGZ-UHFFFAOYSA-N	[5][8]

Spectral Characteristics

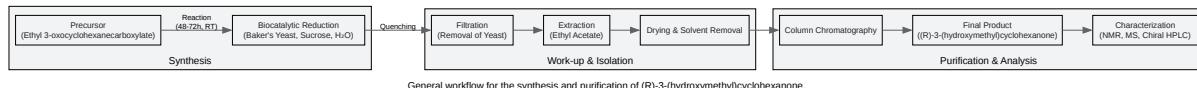
Detailed spectral analysis is essential for the characterization of **3-(Hydroxymethyl)cyclohexanone**.

- **¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH).[4] The chemical shifts will be influenced by the molecule's conformation and stereochemistry.[4]
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum will display a distinct signal for the carbonyl carbon (C=O) in the typical range of 190-220 ppm.[4] Other signals will correspond to the carbon of the hydroxymethyl group and the carbons of the cyclohexane ring.[4]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically around 1710 cm⁻¹.[4] A broad

absorption band in the 3200-3600 cm^{-1} region will indicate the O-H stretching vibration of the alcohol group.[4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **3-(hydroxymethyl)cyclohexanone** is a key focus in organic synthesis.[7] Common strategies involve asymmetric synthesis or resolution of a racemic mixture.


Strategy 1: Asymmetric Reduction using Biocatalysis

A highly effective method for preparing the (R)-enantiomer is the biocatalytic asymmetric reduction of a prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate, using Baker's yeast (*Saccharomyces cerevisiae*).[9]

Experimental Protocol: Asymmetric Reduction with Baker's Yeast[9]

- Yeast Activation: Dissolve sucrose (30 g) in tap water (200 mL) in a round-bottom flask. Add Baker's yeast (20 g) and stir the mixture at approximately 30°C for 30-60 minutes to initiate fermentation.
- Reaction Initiation: Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the actively fermenting yeast suspension.
- Reaction Monitoring: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes. Filter the mixture through a sintered glass funnel to remove the yeast cells. Wash the filter cake with a small amount of water.
- Extraction: Transfer the aqueous filtrate to a separatory funnel and saturate it with solid NaCl. Extract the product with diethyl ether or ethyl acetate (e.g., 3 x 50 mL portions).
- Purification: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Workflow for Asymmetric Synthesis via Biocatalysis

General workflow for the synthesis and purification of (R)-3-(hydroxymethyl)cyclohexanone.

[Click to download full resolution via product page](#)

Caption: General workflow for biocatalytic synthesis.

Strategy 2: Chemoenzymatic Resolution of Racemic Mixture

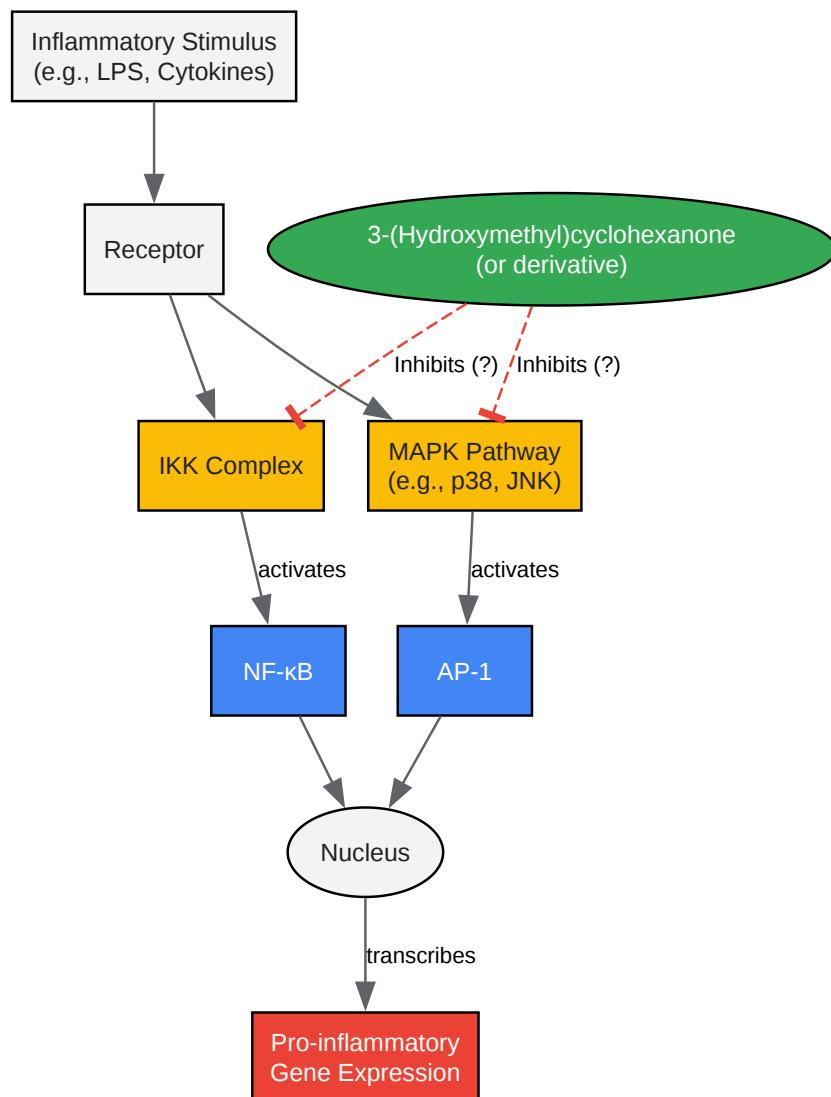
This approach involves the synthesis of racemic **3-(hydroxymethyl)cyclohexanone** followed by a lipase-catalyzed kinetic resolution to separate the desired enantiomer.[\[7\]](#)

Experimental Protocol Outline[\[7\]](#)

- **Synthesis of Racemic Alcohol:** Reduce a precursor like 3-oxocyclohexanecarboxylic acid with a reducing agent such as borane-dimethyl sulfide complex in an anhydrous solvent (e.g., THF). The reaction is typically performed at 0°C to room temperature.
- **Enantioselective Acylation:** The resulting racemic alcohol is then subjected to enantioselective acylation using a lipase (e.g., from *Candida antarctica*) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol.
- **Separation:** The acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques (e.g., column chromatography).
- **Hydrolysis (Optional):** If the other enantiomer is desired, the separated ester can be hydrolyzed back to the alcohol using a base like potassium carbonate in methanol.[\[7\]](#)

Applications in Drug Development

3-(Hydroxymethyl)cyclohexanone is a valuable chiral building block for creating complex molecules with potential therapeutic applications.[5][6]


- Intermediate for Anti-inflammatory Agents: The (R)-enantiomer is a key intermediate in the multi-step synthesis of hydroxymethyl tricyclic ketones, which are precursors to potent anti-inflammatory and cytoprotective agents like TBE-31.[6]
- Synthesis of Carbocyclic Nucleosides: The cyclohexane scaffold can be used as a sugar mimic. Protected forms of (R)-**3-(hydroxymethyl)cyclohexanone** can be functionalized and coupled with nucleobases to create carbocyclic nucleoside analogues, which are investigated for antiviral and anticancer properties.[6]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of **3-(hydroxymethyl)cyclohexanone** are limited, the prevalence of the cyclohexanone scaffold in biologically active molecules allows for informed hypotheses.[4] Derivatives of cyclohexanone have been explored for anti-inflammatory and antibacterial applications.[4]

Given the anti-inflammatory properties of related compounds, it is plausible that **3-(hydroxymethyl)cyclohexanone** or its derivatives could modulate key inflammatory signaling pathways such as the NF-κB or MAPK cascades.[4] These pathways are central to the inflammatory response.

Hypothetical Signaling Pathway Involvement

Hypothetical modulation of inflammatory signaling by 3-(Hydroxymethyl)cyclohexanone.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of inflammatory pathways.

This diagram illustrates a potential mechanism where the compound might exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling pathways.^[4] It is important to note that this model is speculative and requires experimental validation.^[4]

Conclusion

3-(Hydroxymethyl)cyclohexanone is a chiral building block of significant interest with demonstrated utility in the synthesis of complex, high-value molecules for pharmaceutical development. While comprehensive data on its direct biological activities are still emerging, the established synthetic routes and its role as a key intermediate provide a solid foundation for future research. The development of more efficient enantioselective synthetic methods and the exploration of its biological targets are promising avenues for realizing the full potential of this versatile molecule.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. 3-(Hydroxymethyl)cyclohexanone [biogen.es]
- 3. CAS 32916-58-8: 3-(Hydroxymethyl)cyclohexanone [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-(Hydroxymethyl)cyclohexanone | C7H12O2 | CID 12201678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-(Hydroxymethyl)cyclohexanone CAS number 21996-61-2]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314976#3-hydroxymethyl-cyclohexanone-cas-number-21996-61-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com